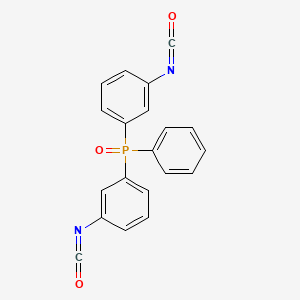
Bis(3-isocyanatophenyl)phenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-isocyanatophenyl)phenylphosphine oxide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a phenylphosphine oxide core, making it a versatile building block in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-isocyanatophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine oxide with 3-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by tertiary amines or metal catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-isocyanatophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
Applications De Recherche Scientifique
Bis(3-isocyanatophenyl)phenylphosphine oxide has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism by which Bis(3-isocyanatophenyl)phenylphosphine oxide exerts its effects is primarily through its reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The phenylphosphine oxide core also plays a crucial role in stabilizing the compound and enhancing its reactivity. Molecular targets and pathways involved include interactions with proteins and enzymes, leading to potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Bis(4-aminophenoxy)phenylphosphine oxide: Used in the synthesis of polyimides with enhanced thermal stability.
Uniqueness
Bis(3-isocyanatophenyl)phenylphosphine oxide is unique due to its dual functionality, combining the reactivity of isocyanate groups with the stability of the phenylphosphine oxide core. This makes it a versatile compound with applications in various fields, from material science to medicine .
Propriétés
Numéro CAS |
192704-17-9 |
|---|---|
Formule moléculaire |
C20H13N2O3P |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
1-isocyanato-3-[(3-isocyanatophenyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H13N2O3P/c23-14-21-16-6-4-10-19(12-16)26(25,18-8-2-1-3-9-18)20-11-5-7-17(13-20)22-15-24/h1-13H |
Clé InChI |
QNVSDHQPSSIGMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N=C=O)C3=CC=CC(=C3)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
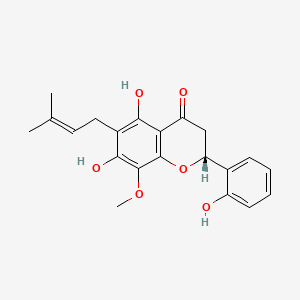
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
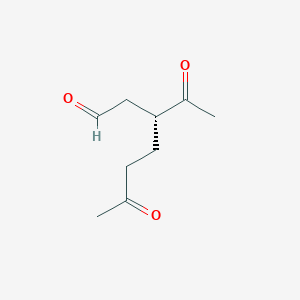
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
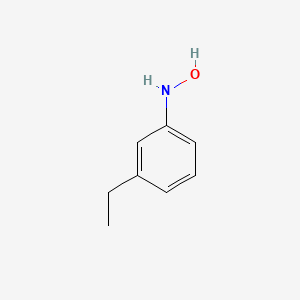

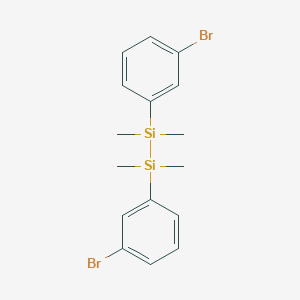


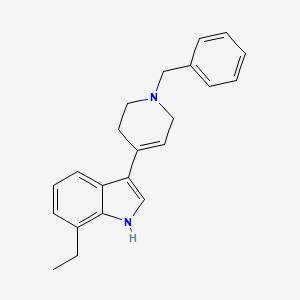
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
